

# what is the chemical structure of pentachloroaniline

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## Compound of Interest

Compound Name: Pentachloroaniline

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## Pentachloroaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Pentachloroaniline** (PCA) is a chlorinated aromatic amine of significant interest in environmental science and toxicology. Primarily known as a major metabolite of the fungicide quintozene (pentachloronitrobenzene), its persistence in the environment and potential health impacts necessitate a thorough understanding of its chemical and biological properties. This guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and metabolic pathways of **pentachloroaniline**, tailored for professionals in research and development.

### Chemical Identity and Structure

**Pentachloroaniline** is an organic compound where an aniline molecule is substituted with five chlorine atoms on the benzene ring.

- IUPAC Name: 2,3,4,5,6-**pentachloroaniline**[1]
- Molecular Formula: C<sub>6</sub>H<sub>2</sub>Cl<sub>5</sub>N[2][3]

- CAS Number: 527-20-8[2][3]
- Synonyms: 2,3,4,5,6-Pentachlorobenzenamine, Pentachloroaminobenzene, PCA[2]

The structure consists of a central benzene ring bonded to an amino (-NH<sub>2</sub>) group and five chlorine atoms, leading to a high degree of chlorination which significantly influences its chemical properties.

## Physicochemical and Spectral Data

The properties of **pentachloroaniline** are summarized in the table below. Its high molecular weight and extensive chlorination result in low water solubility and a high potential for bioaccumulation.

Property	Value	Reference(s)
Molecular Weight	265.34 g/mol	[3]
Appearance	Yellow crystalline solid	[3]
Melting Point	232 °C	[4]
Boiling Point	335.8 ± 37.0 °C (Predicted)	[4]
Density	1.75 g/cm <sup>3</sup>	[3]
Water Solubility	Practically insoluble	[3]
Solubility in Organics	Soluble in alcohol, ether, petroleum ether	[2]
LogP	5.117	
Vapor Pressure	3.5 x 10 <sup>-6</sup> mm Hg at 25 °C (Estimated)	[1]
Henry's Law Constant	4.25 x 10 <sup>-7</sup> atm-cu m/mole (Estimated)	[1]

Spectral Data:

- Mass Spectrometry (GC-MS, Electron Ionization): The mass spectrum of **pentachloroaniline** is characterized by a prominent molecular ion peak cluster due to the isotopic distribution of chlorine. The major peaks are observed at  $m/z$  263, 265, and 267.[5]
- Infrared (IR) Spectroscopy: The FTIR spectrum (KBr wafer) shows characteristic peaks for N-H stretching of the primary amine group and C-Cl stretching from the chlorinated aromatic ring.[1] A sharp NH absorption band has been noted at  $3295\text{ cm}^{-1}$  and a broader band centered at  $3205\text{ cm}^{-1}$ .

## Experimental Protocols

### Synthesis of Pentachloroaniline

A common laboratory-scale synthesis of **pentachloroaniline** involves the chemical reduction of pentachloronitrobenzene (PCNB).[3]

Objective: To synthesize 2,3,4,5,6-**pentachloroaniline** from pentachloronitrobenzene.

Materials:

- Pentachloronitrobenzene (PCNB)
- Granular Tin (Sn)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (95%)
- Sodium Hydroxide (NaOH) solution (e.g., 5 M)
- Distilled water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirring apparatus

- Buchner funnel and filter paper
- Beakers and other standard laboratory glassware

#### Procedure:

- Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a heating mantle.
- To the flask, add pentachloronitrobenzene (1 equivalent).
- Add granular tin (approximately 2.5-3 equivalents).
- Add a sufficient volume of 95% ethanol to create a slurry that can be stirred effectively.
- With stirring, slowly add concentrated hydrochloric acid (several equivalents) through the top of the condenser. An exothermic reaction should be observed.
- After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Allow the reaction mixture to cool to room temperature.
- Carefully neutralize the excess acid by slowly adding a 5 M NaOH solution until the mixture is basic (check with pH paper). This will precipitate the tin salts.
- Filter the mixture through a Buchner funnel to remove the tin salts. Wash the filter cake with a small amount of ethanol.
- Combine the filtrate and washes. The product, **pentachloroaniline**, may precipitate upon cooling or can be isolated by evaporating the ethanol under reduced pressure.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

## Analytical Determination by GC-MS

**Pentachloroaniline** is frequently monitored in environmental samples. Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for its detection and quantification.

Objective: To determine the concentration of **pentachloroaniline** in a sample matrix (e.g., soil, water).

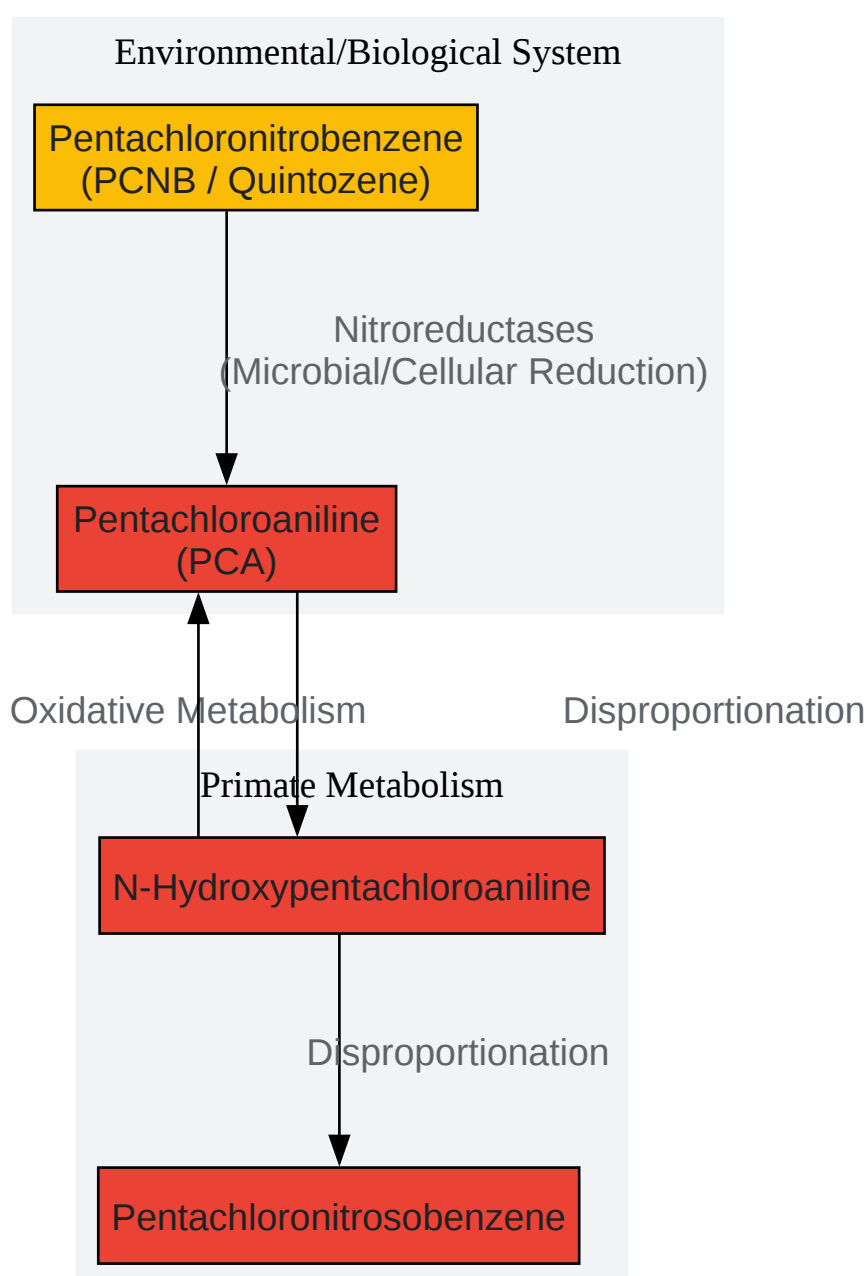
Methodology:

- Sample Preparation (Extraction):
  - Soil/Sediment: A solid sample is typically extracted using a solvent like methylene chloride or a mixture of acetone and hexane via methods such as Soxhlet extraction or pressurized fluid extraction.
  - Water: Liquid-liquid extraction is performed, typically at a basic pH, using a non-polar solvent like methylene chloride.
- Extract Cleanup: The crude extract is passed through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering co-extractives.
- Concentration: The cleaned extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. An internal standard is added before analysis.
- GC-MS Analysis:
  - Gas Chromatograph: Equipped with a capillary column suitable for organochlorine compounds (e.g., DB-5ms or equivalent).
  - Injector: Splitless injection at a temperature of ~250 °C.
  - Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at 70°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.
  - Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used, targeting the characteristic ions of **pentachloroaniline** (m/z 263, 265, 267).

- Quantification: A calibration curve is generated using certified reference standards of **pentachloroaniline**. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.

## Metabolism and Biological Activity

**Pentachloroaniline** is the primary metabolite of the fungicide pentachloronitrobenzene (PCNB), also known as quintozene.[1][2] This transformation occurs in soil, plants, and animals through the reduction of the nitro group.

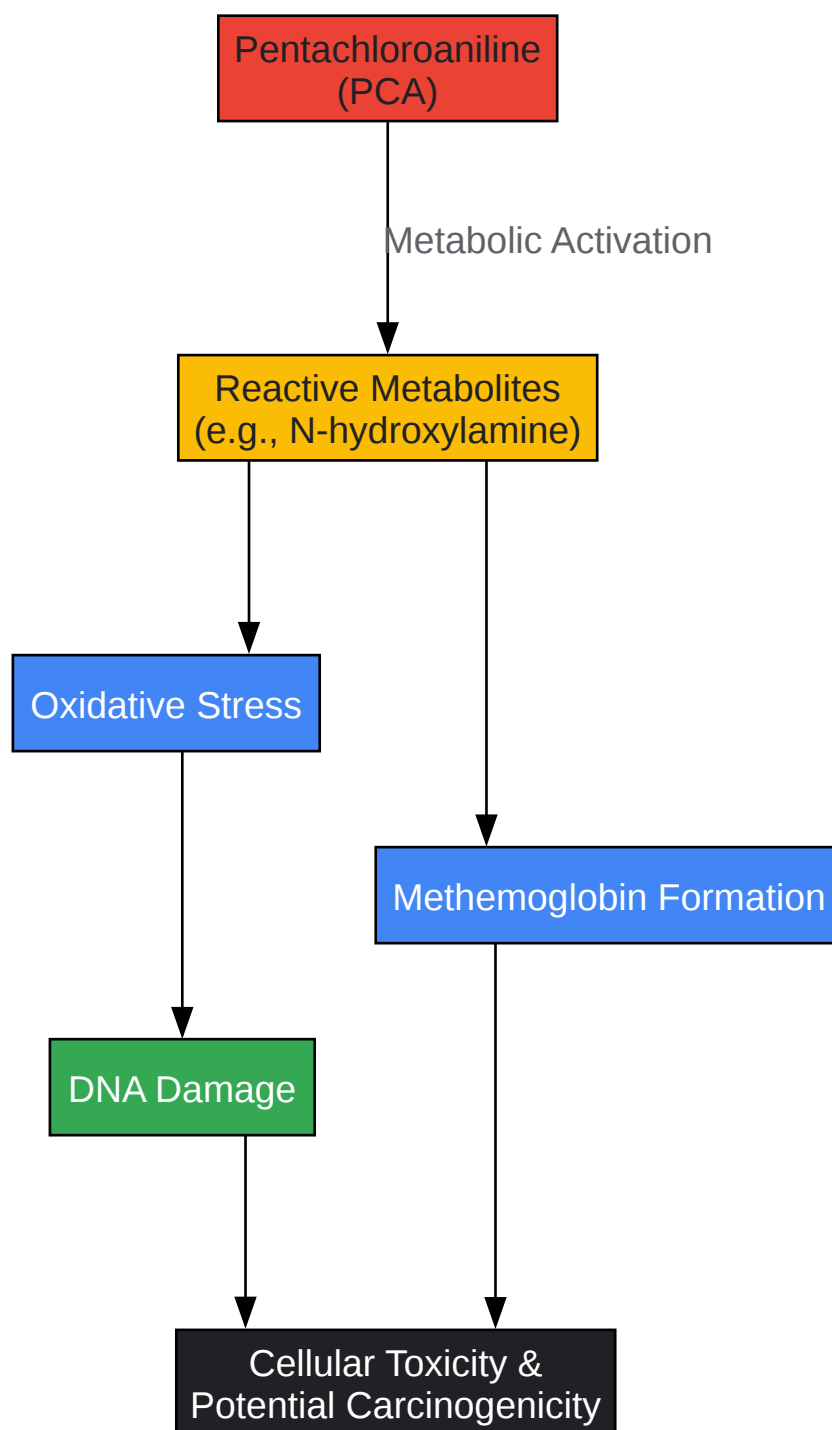


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Metabolic pathway of Pentachloronitrobenzene to **Pentachloroaniline**.

In vivo studies in rhesus monkeys have shown that **pentachloroaniline** can be further metabolized oxidatively to N-hydroxy**pentachloroaniline**. This metabolite is unstable and can undergo disproportionation to form pentachloronitrosobenzene and regenerate **pentachloroaniline**.

The toxicity of chlorinated anilines is a subject of concern. While specific data on **pentachloroaniline** is limited, the class of chloroanilines is known to induce hematotoxicity, particularly methemoglobinemia. This condition impairs the oxygen-carrying capacity of red blood cells. The potential carcinogenicity of **pentachloroaniline** has also been noted.



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